Biological activity of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Biological activity of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
An In-Depth Technical Guide to the Potential Biological Activity of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This technical guide addresses the potential biological activities of a specific, under-researched derivative: 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. While direct experimental data for this compound is not prevalent in current literature, this document will provide a comprehensive, prospective analysis based on the established activities of structurally related compounds. By dissecting the molecule's core components and drawing parallels with known bioactive molecules, we will propose potential therapeutic applications, mechanisms of action, and a strategic experimental workflow for its investigation. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this novel chemical entity.
Introduction: The Pyrido[2,3-b]pyrazine Scaffold
The fusion of a pyridine and a pyrazine ring creates the pyrido[2,3-b]pyrazine core, a heterocyclic system that has garnered significant attention in drug discovery.[1][2] The arrangement of nitrogen atoms in this scaffold imparts unique electronic properties, making it a versatile building block for designing molecules that can interact with a variety of biological targets.[2] Derivatives of the broader pyrazine family have been investigated for their anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3]
The subject of this guide, 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, introduces two key structural modifications to the parent scaffold: a methyl group at the 8-position and a saturated pyridine ring. These features are expected to significantly influence its conformational flexibility, solubility, and interactions with biological macromolecules, thereby defining its unique pharmacological profile.
Prospective Biological Activities and Mechanisms of Action
Based on an extensive review of structurally analogous compounds, we can hypothesize several promising avenues for the biological activity of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Potential as a Kinase Inhibitor in Oncology
A significant number of pyrimidine and fused pyrimidine derivatives, such as those with a pyrido[2,3-d]pyrimidine core, have been developed as potent kinase inhibitors.[4][5][6] These compounds often target kinases that are dysregulated in various cancers.
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Hypothesized Mechanism of Action: The nitrogen atoms in the pyrazine and pyridine rings of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine could act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of various kinases. The tetrahydropyridine ring may adopt a conformation that allows for favorable interactions with hydrophobic pockets within the kinase domain. The 8-methyl group could provide an additional point of contact or sterically influence the overall binding orientation. Potential kinase targets could include p38α mitogen-activated protein kinase, given that 8-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives have shown high selectivity for this target.[5] Another potential target is the PIM-1 kinase, which is a target for other pyrido[2,3-d]pyrimidine derivatives.[4]
Caption: Proposed mechanism of kinase inhibition.
Potential as an Ion Channel Modulator for Pain Management
Derivatives of pyrido[2,3-b]pyrazine have been identified as antagonists of the Transient Receptor Potential Cation Channel, Subfamily V, Member 1 (TRPV1).[7] TRPV1 is a non-selective cation channel involved in the sensation of pain and heat.
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Hypothesized Mechanism of Action: The core scaffold of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine may interact with specific residues within the TRPV1 channel, leading to its blockade. The lipophilicity and conformational flexibility imparted by the tetrahydropyridine ring and the methyl group could be crucial for accessing the binding site and achieving potent antagonism. Blockade of TRPV1 would prevent the influx of cations in response to noxious stimuli, thereby producing an analgesic effect.[7]
Potential as an Anticancer Agent via Topoisomerase II Inhibition
Tetrahydropyrido[4,3-d]pyrimidines, which are structurally related to the target compound, have been identified as inhibitors of human topoisomerase II (topoII), a validated target for cancer therapy.[8]
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Hypothesized Mechanism of Action: The planar pyrazine portion of the molecule could intercalate between DNA base pairs, while the tetrahydropyridine ring and its substituents could interact with the topoII enzyme itself. This dual interaction could stabilize the topoII-DNA cleavage complex, leading to double-strand breaks in the DNA of cancer cells and ultimately triggering apoptosis.[8]
Proposed Experimental Workflow for Biological Evaluation
A systematic approach is required to elucidate the biological activity of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.
Caption: A strategic workflow for evaluating biological activity.
Step-by-Step Methodologies
3.1.1. Synthesis
The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine would likely involve a multi-step process starting from commercially available pyridine and pyrazine precursors. Synthetic routes for related pyrido[2,3-b]pyrazines and pyrido[3,4-b]pyrazines have been described and could be adapted.[9]
3.1.2. In Vitro Antiproliferative Assay (MTT Assay)
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Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
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Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Treatment: Treat the cells with serial dilutions of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine for 48-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
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Solubilization: Add DMSO to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
3.1.3. Kinase Inhibition Assay
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Assay Setup: Use a commercially available kinase assay kit for the target of interest (e.g., p38α).
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Reaction Mixture: Prepare a reaction mixture containing the kinase, a suitable substrate, ATP, and varying concentrations of the test compound.
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Incubation: Incubate the reaction mixture at 30°C for a specified time.
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Detection: Use a phosphospecific antibody or a fluorescent readout to quantify the amount of phosphorylated substrate.
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Data Analysis: Determine the IC50 value for kinase inhibition.
Hypothetical Data Summary
The following table presents hypothetical data that could be generated from the proposed experimental workflow, providing a framework for interpreting potential results.
| Biological Assay | Target/Cell Line | Hypothetical IC50 (µM) |
| Antiproliferative | MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 12.2 | |
| Kinase Inhibition | p38α | 2.1 |
| PIM-1 | 5.7 | |
| Ion Channel Modulation | TRPV1 Antagonism | 1.5 |
| Topoisomerase II Inhibition | TopoII | 15.0 |
Conclusion and Future Directions
While the biological activity of 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine remains to be experimentally determined, a thorough analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues appear to be in the areas of oncology, through kinase or topoisomerase II inhibition, and pain management via ion channel modulation.
The experimental workflow proposed in this guide offers a clear and logical path for future research. Successful identification of a primary biological target would pave the way for lead optimization through the synthesis of analogues, structure-activity relationship (SAR) studies, and subsequent preclinical development. The exploration of this novel chemical entity holds the potential to yield new and effective treatments for a range of human diseases.
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